Biphenyl-4-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate
Overview
Description
4-Biphenylyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate is a complex organic compound that features a biphenyl group, a methoxyphenyl group, and a pyrrolidinecarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biphenyl-4-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which is used to form the biphenyl structure. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, where methoxybenzene is treated with a suitable electrophile .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions for each step of the synthesis. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Biphenylyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate can undergo various types of chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like hydroxide ions or amines in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-Biphenylyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Biphenyl-4-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5,5′′-bis (4-biphenylyl)-2,2′5′,2′′-terthiophene (BP3T): Known for its unique lasing performance.
4′,4′′′- ( [2,2′5′,2′′-terthiophene]-5,5′′-diyl)bis ( ( [1,1′-biphenyl]-4-carbonitrile)) (BP3T-CN): Exhibits different optoelectronic characteristics.
Uniqueness
4-Biphenylyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features enable it to participate in a variety of reactions and applications that may not be possible with similar compounds .
Properties
IUPAC Name |
(4-phenylphenyl) 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c1-28-22-9-5-8-20(15-22)25-16-19(14-23(25)26)24(27)29-21-12-10-18(11-13-21)17-6-3-2-4-7-17/h2-13,15,19H,14,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIMGQWLDCIEOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)OC3=CC=C(C=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.